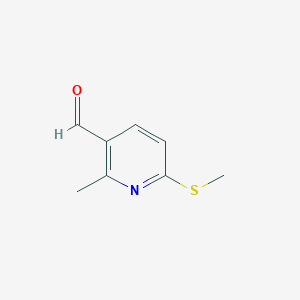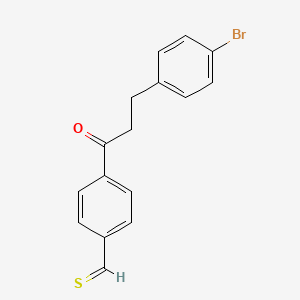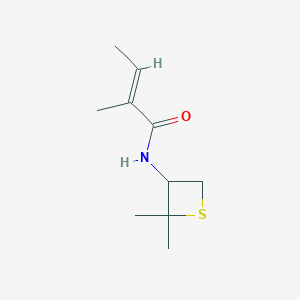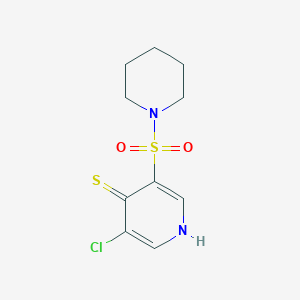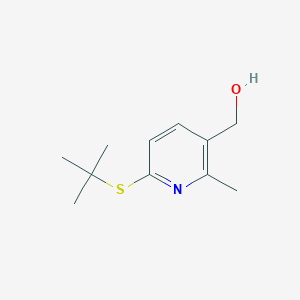
(6-(tert-Butylthio)-2-methylpyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(tert-Butylthio)-2-methylpyridin-3-yl)methanol is an organic compound characterized by the presence of a tert-butylthio group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-(tert-Butylthio)-2-methylpyridin-3-yl)methanol typically involves the introduction of the tert-butylthio group to the pyridine ring. One common method is the reaction of 2-methyl-3-pyridinemethanol with tert-butylthiol in the presence of a suitable catalyst. The reaction conditions often include the use of an aprotic solvent and a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: (6-(tert-Butylthio)-2-methylpyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the tert-butylthio group, yielding the corresponding pyridine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Pyridine derivatives without the tert-butylthio group.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
(6-(tert-Butylthio)-2-methylpyridin-3-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used as a probe to study biological processes involving thiol groups.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-(tert-Butylthio)-2-methylpyridin-3-yl)methanol involves its interaction with molecular targets through its functional groups. The tert-butylthio group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
(6-Methyl-2-pyridyl)methanol: Lacks the tert-butylthio group, making it less reactive in certain chemical reactions.
(6-(tert-Butylthio)pyridin-3-yl)methanol: Similar structure but without the methyl group, affecting its reactivity and applications.
Uniqueness: (6-(tert-Butylthio)-2-methylpyridin-3-yl)methanol is unique due to the presence of both the tert-butylthio and hydroxyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H17NOS |
|---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
(6-tert-butylsulfanyl-2-methylpyridin-3-yl)methanol |
InChI |
InChI=1S/C11H17NOS/c1-8-9(7-13)5-6-10(12-8)14-11(2,3)4/h5-6,13H,7H2,1-4H3 |
InChI Key |
BIBWQYQODHWGCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)SC(C)(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


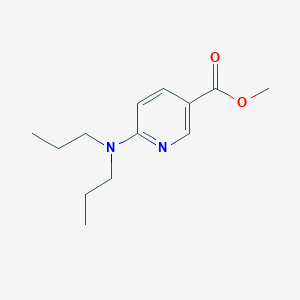
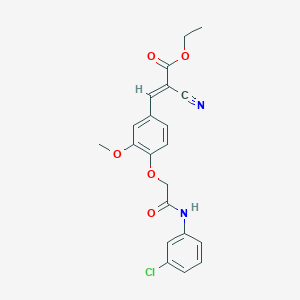
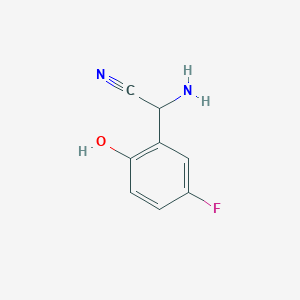
![5'-Chloro-3'H-spiro[azetidine-3,1'-isobenzofuran]](/img/structure/B13005095.png)

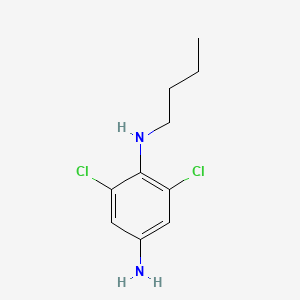

![4-Chloro-3-iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13005114.png)
![tert-Butyl 1-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13005126.png)
![3-Oxo-3,4-dihydro-2h-benzo[b][1,4]thiazine-7-carbonitrile](/img/structure/B13005128.png)
